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Ciwujianoside C1

Cat. No.: B038315
CAS No.: 114906-73-9
M. Wt: 1043.2 g/mol
InChI Key: HMQSPQLUUHPGBG-MCVRKTBJSA-N
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Description

Ciwujianoside C1 is a bioactive triterpenoid saponin primarily isolated from the roots of Eleutherococcus senticosus (Siberian Ginseng or Ciwujia). This compound is of significant interest in pharmacological and phytochemical research due to its potential neuroprotective, anti-fatigue, and anti-inflammatory properties. Its primary research value lies in its ability to modulate cellular stress responses and inflammatory pathways, including the regulation of NF-κB and MAPK signaling, making it a valuable tool for studying mechanisms of cytoprotection and immune modulation. Investigations into this compound often focus on its effects on the central nervous system, where it is studied for its potential to enhance cognitive function and protect neuronal cells against oxidative damage and apoptosis. Furthermore, as a characteristic marker compound for the standardization of Eleutherococcus senticosus extracts, it is essential for quality control and authentication assays in natural product research. Supplied as a high-purity analytical standard, our this compound is rigorously characterized by HPLC, MS, and NMR to ensure identity and purity, providing researchers with a reliable compound for in vitro and in vivo studies aimed at elucidating its complex mechanism of action and therapeutic potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H82O21 B038315 Ciwujianoside C1 CAS No. 114906-73-9

Properties

CAS No.

114906-73-9

Molecular Formula

C52H82O21

Molecular Weight

1043.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-46-40(63)36(59)34(57)28(70-46)21-67-43-41(64)37(60)42(27(19-53)69-43)72-45-39(62)35(58)32(55)23(2)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)71-44-38(61)33(56)26(54)20-66-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50+,51+,52-/m0/s1

InChI Key

HMQSPQLUUHPGBG-MCVRKTBJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)CO)O)O)O

Synonyms

3-(alpha-L-arabinopyranosyloxy)-30-noroleana-12,20(29)-dien-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-B-D-glucopyranosyl ester
ciwujianoside C1

Origin of Product

United States

Foundational & Exploratory

The Architectural Blueprint of a Bioactive Compound: An In-depth Guide to the Biosynthesis of Ciwujianoside C1 in Acanthopanax senticosus

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the putative biosynthetic pathway of Ciwujianoside C1, a significant oleanane-type triterpenoid saponin found in Acanthopanax senticosus (syn. Eleutherococcus senticosus). This document details the enzymatic steps, from primary metabolites to the final complex glycoside, summarizes available quantitative data, outlines key experimental protocols for pathway investigation, and provides visual representations of the core biochemical and experimental workflows.

Introduction: The Significance of this compound

Acanthopanax senticosus, commonly known as Siberian Ginseng, is a medicinal plant renowned for its adaptogenic properties, which are largely attributed to its complex array of secondary metabolites, including triterpenoid saponins.[1] Among these, this compound stands out for its potential bioactivities. Understanding its biosynthesis is paramount for metabolic engineering, synthetic biology applications, and ensuring the consistent quality of plant-derived medicinal products. This guide synthesizes current research to present a detailed model of the this compound biosynthetic pathway.

The Putative Biosynthesis Pathway of this compound

The formation of this compound is a multi-stage process that begins with the universal isoprenoid precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. The pathway proceeds through the formation of a triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Stage 1: Formation of the Triterpenoid Backbone

The initial phase involves the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid scaffold.

  • From Acetyl-CoA to 2,3-Oxidosqualene: The MVA pathway utilizes Acetyl-CoA to produce IPP and DMAPP. These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail by squalene synthase (SS) to form squalene. Squalene epoxidase (SE) then catalyzes the oxidation of squalene to 2,3-oxidosqualene, the final linear precursor for triterpenoid synthesis.[2]

  • Cyclization to β-amyrin: The crucial cyclization step is catalyzed by β-amyrin synthase (EsBAS) , an oxidosqualene cyclase (OSC). EsBAS directs the intricate cascade of ring closures of 2,3-oxidosqualene to produce the oleanane-type scaffold, β-amyrin.[3]

  • Oxidation to Oleanolic Acid: The β-amyrin core undergoes a series of three oxidative modifications at the C-28 position. This is mediated by a cytochrome P450 enzyme, specifically β-amyrin 28-oxidase (CYP716A244) , which converts the C-28 methyl group into a carboxylic acid, yielding the aglycone (sapogenin) oleanolic acid. The functional characterization of both EsBAS and CYP716A244 has been confirmed through heterologous expression in yeast and tobacco.[3]

Stage 2: Glycosylation of the Aglycone

The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the oleanolic acid aglycone. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) . While transcriptomic studies of A. senticosus have identified numerous candidate UGTs, the specific enzymes responsible for the precise glycosylation pattern of this compound have not yet been functionally confirmed.[4] Based on the known structure of this compound (C₅₂H₈₂O₂₁), the glycosylation proceeds as follows:

  • Attachment of the first sugar: A UGT attaches a sugar, likely an arabinose, to the C-3 hydroxyl group of the oleanolic acid backbone.

  • Elongation of the sugar chain: Subsequent UGTs catalyze the addition of further sugar residues (glucose and rhamnose) to form the final complex oligosaccharide chains at the C-3 and C-28 positions, resulting in the mature this compound molecule.

The following diagram illustrates the putative biosynthetic pathway.

This compound Biosynthesis Pathway sub0 Acetyl-CoA enz0 MVA Pathway Enzymes (HMGR, SS, SE) sub0->enz0 sub1 2,3-Oxidosqualene enz1 β-Amyrin Synthase (EsBAS) sub1->enz1 sub2 β-Amyrin enz2 β-Amyrin 28-oxidase (CYP716A244) sub2->enz2 sub3 Oleanolic Acid (Aglycone) enz3 UDP-Glycosyltransferases (UGTs) sub3->enz3 prod This compound enz0->sub1 Multiple Steps enz1->sub2 enz2->sub3 enz3->prod Sequential Glycosylation

Putative biosynthesis pathway of this compound.

Quantitative Data Summary

Direct quantitative data, such as enzyme kinetic parameters (Kₘ, Vₘₐₓ) for the specific enzymes in the this compound pathway in A. senticosus, are not extensively available in the current literature. However, metabolomic studies provide valuable insights into the relative abundance of triterpenoid saponins. The following tables summarize the key enzymes involved and present an example of relative quantitative data from a comparative study.

Table 1: Key Enzymes in the Putative Biosynthesis of this compound

Enzyme Name Abbreviation Function Kinetic Parameters
Squalene Synthase SS Catalyzes the head-to-head condensation of two FPP molecules to form squalene. Data not available
Squalene Epoxidase SE Catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene. Data not available
β-Amyrin Synthase EsBAS Cyclizes 2,3-oxidosqualene to the pentacyclic triterpene, β-amyrin. Data not available
β-Amyrin 28-oxidase CYP716A244 A Cytochrome P450 that oxidizes the C-28 methyl group of β-amyrin to a carboxylic acid. Data not available

| UDP-Glycosyltransferases | UGTs | Transfer sugar moieties from activated UDP-sugars to the triterpenoid aglycone. | Data not available |

Table 2: Example of Relative Abundance of Triterpenoids in A. senticosus Leaves Data presented is illustrative, based on findings from metabolomic studies which show that metabolite levels can be altered by factors such as grafting.[5]

MetaboliteControl (Self-rooted) Relative Peak AreaGrafted Scion Relative Peak AreaFold Change
Chlorogenic Acid1.001.85+85%
Quercetin1.000.65-35%
Triterpenoids (Total)1.001.50+50%

Detailed Experimental Protocols

Investigating the this compound pathway requires a combination of phytochemical analysis and molecular biology techniques. Below are representative protocols synthesized from established methodologies.

Protocol 1: Extraction and UPLC-MS/MS Profiling of Triterpenoid Saponins

This protocol outlines the extraction and analysis of saponins from plant material.

  • Sample Preparation and Extraction:

    • Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness and grind into a fine powder.

    • Weigh 1.0 g of dried powder and extract with 20 mL of 70% ethanol (EtOH) under reflux for 2 hours.[1][6]

    • Repeat the extraction two more times. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

    • For analysis, dissolve a known amount of the crude extract in methanol, vortex thoroughly, and filter through a 0.22 µm syringe filter into an HPLC vial.

  • UPLC-MS/MS Analysis:

    • Chromatography System: A high-resolution UPLC system (e.g., Waters ACQUITY, Thermo Vanquish).

    • Column: A C18 reversed-phase column (e.g., ACQUITY HSS T3, 2.1 × 150 mm, 1.8 µm).[7]

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might be: 0-25 min, 10-90% B; 25-25.1 min, 90-10% B; 25.1-30 min, hold at 10% B.[7]

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source, often operated in negative ion mode for saponins.

    • Detection: Metabolites are identified based on their retention time and specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) compared to authentic standards or literature data.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the quantification of transcripts for key biosynthetic genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from 100 mg of powdered plant tissue using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.

    • Verify RNA integrity using gel electrophoresis and quantify using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Primer Design:

    • Design gene-specific primers for target genes (e.g., EsBAS, CYP716A244) and a reference gene (e.g., Actin or GAPDH) using software like Primer3. Aim for amplicons of 100-200 bp.

  • qRT-PCR Reaction:

    • Prepare the reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Thermal Cycling Conditions:

      • Initial Denaturation: 95°C for 5 min.

      • 40 Cycles:

        • Denaturation: 95°C for 15 s.

        • Annealing/Extension: 60°C for 30 s.

      • Melt Curve Analysis: Perform to verify the specificity of the amplicon.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing Experimental and Logical Workflows

Understanding the relationships between genes, enzymes, and metabolites is key to pathway elucidation. The following workflow illustrates a common research approach.

Experimental Workflow A Plant Tissue (A. senticosus) B1 Transcriptome Sequencing (RNA-Seq) A->B1 B2 Metabolome Profiling (UPLC-MS/MS) A->B2 C1 Candidate Gene Identification (CYPs, UGTs) B1->C1 C2 Metabolite Quantification (Relative/Absolute) B2->C2 D Gene Expression Analysis (qRT-PCR) C1->D E Heterologous Expression & Enzyme Assay (in yeast/tobacco) C1->E G Pathway Elucidation & Modeling C2->G D->G F Functional Confirmation of Enzyme Activity E->F F->G

Workflow for gene function and pathway elucidation.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Acanthopanax senticosus is a complex and elegant process rooted in the triterpenoid biosynthesis machinery. While the upstream pathway leading to the oleanolic acid aglycone is well-characterized with key enzymes like EsBAS and CYP716A244 identified, the specific UDP-glycosyltransferases responsible for the final glycosylation steps remain a critical area for future research. The functional characterization of these UGTs will complete our understanding of the pathway and unlock the potential for producing this compound and novel saponin analogues through metabolic engineering and synthetic biology platforms. Further studies are also needed to acquire detailed enzyme kinetic data to enable robust metabolic modeling and optimization of production systems.

References

Physical and chemical properties of Ciwujianoside C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a complex triterpenoid saponin isolated from plants of the Acanthopanax genus, notably Acanthopanax senticosus (also known as Siberian ginseng). This guide provides a detailed overview of its physical and chemical properties, methodologies for its study, and insights into its biological activities. While extensive experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents data from closely related compounds to illustrate key concepts and techniques.

Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational predictions. The following tables summarize these properties.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₂H₈₂O₂₁[1]
Average Molecular Weight 1043.207 g/mol [1]
Monoisotopic Molecular Weight 1042.53485966 g/mol [1]
CAS Number 114906-73-9
Predicted Water Solubility 0.33 g/L[1]
Predicted logP 0.33[1]
Predicted pKa (Strongest Acidic) 11.67[1]
Predicted pKa (Strongest Basic) -3.7[1]

Table 2: Predicted Topological and Structural Properties of this compound

PropertyValueSource
Polar Surface Area 333.67 Ų[1]
Hydrogen Bond Donor Count 12[1]
Hydrogen Bond Acceptor Count 20[1]
Rotatable Bond Count 11[1]

Experimental Protocols

Extraction and Isolation of Triterpenoid Saponins

This protocol describes a general method for extracting and isolating saponins from Acanthopanax senticosus.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried Plant Material (e.g., fruits, 20 kg) extraction Reflux with 70% EtOH (3 times, 2h each) plant_material->extraction crude_extract Crude Extract extraction->crude_extract petroleum_ether Petroleum Ether crude_extract->petroleum_ether ethyl_acetate Ethyl Acetate (EtOAc) crude_extract->ethyl_acetate n_butanol n-Butanol (n-BuOH) crude_extract->n_butanol silica_gel Silica Gel Column Chromatography (Eluent: CH₂Cl₂/MeOH gradient) ethyl_acetate->silica_gel fractions Fractions silica_gel->fractions ods ODS Chromatography fractions->ods hplc Semi-preparative HPLC ods->hplc isolated_compound Isolated Saponin (e.g., this compound) hplc->isolated_compound

Caption: Workflow for Extraction and Isolation of Saponins.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., 20 kg of fruits) is refluxed with 70% ethanol multiple times (e.g., three times for 2 hours each) to yield a crude extract.[2][3]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2][3]

  • Silica Gel Chromatography: The n-butanol or ethyl acetate fraction, which is rich in saponins, is subjected to silica gel column chromatography. A gradient elution system, typically with dichloromethane and methanol, is used to separate the components into several fractions.[2][3]

  • Further Purification: The resulting fractions are further purified using techniques like Octadecyl-silylated (ODS) silica gel chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure individual saponins like this compound.[2][3]

Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.[2][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) bonds.

Biological Activity and Signaling Pathways

While specific research on this compound is limited, studies on related ciwujianosides and extracts from Acanthopanax senticosus reveal a range of biological activities, including anti-inflammatory, neuroprotective, and enzyme-inhibiting effects.[4][5][6][7][8]

One study has shown that this compound exhibits inhibitory activity against pancreatic lipase in vitro.[9]

Anti-inflammatory Signaling Pathway of Ciwujianoside C3

A study on the closely related Ciwujianoside C3 has elucidated its anti-inflammatory mechanism in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This pathway is likely to be relevant for other ciwujianosides, including this compound.

Ciwujianoside C3 was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is mediated through the suppression of the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting TLR4, Ciwujianoside C3 prevents the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). This, in turn, suppresses the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Activates ERK_JNK p-ERK / p-JNK MAPK_pathway->ERK_JNK Phosphorylates p_NFkB p-NF-κB NFkB_pathway->p_NFkB Phosphorylates NFkB_nucleus NF-κB p_NFkB->NFkB_nucleus Translocates to Gene_expression Inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_nucleus->Gene_expression Induces Ciwujianoside_C3 Ciwujianoside C3 Ciwujianoside_C3->TLR4 Inhibits Ciwujianoside_C3->ERK_JNK Inhibits Phosphorylation Ciwujianoside_C3->p_NFkB Inhibits Activation

Caption: Anti-inflammatory Signaling Pathway of Ciwujianoside C3.

Conclusion

This compound is a complex natural product with potential therapeutic applications. While comprehensive experimental data remains to be fully elucidated and published, the information available for this compound and its closely related analogues provides a strong foundation for future research. The protocols and pathways described in this guide are intended to serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential of this intriguing molecule.

References

Ciwujianoside C1: A Technical Whitepaper on its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C1, a complex triterpenoid saponin isolated from the leaves of Eleutherococcus senticosus (syn. Acanthopanax senticosus), has emerged as a molecule of significant interest due to its potent biological activities. This document provides a comprehensive overview of the discovery, historical context, and detailed chemical characterization of this compound. It includes a summary of its known biological effects, focusing on its potent anti-allergic properties, and outlines the experimental methodologies employed in its isolation, structure elucidation, and bioactivity assessment.

Discovery and Historical Context

This compound was first isolated and characterized in the late 1980s as part of extensive phytochemical investigations into the constituents of Eleutherococcus senticosus, a plant with a long history of use in traditional Chinese medicine under the name "Ciwujia".[1] Known for its adaptogenic properties, the plant was studied to identify its active chemical components. Researchers focused on the saponin fraction of the leaves, leading to the discovery of a series of novel oleanane-type triterpenoid saponins, which were named ciwujianosides.[1] this compound was identified as one of these novel compounds, contributing to the scientific understanding of the plant's medicinal properties.[1]

Chemical Structure and Properties

This compound is a triterpenoid glycoside with a complex structure. Its aglycone is a derivative of oleanolic acid, and it possesses a branched oligosaccharide chain attached to the aglycone.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₂H₈₂O₂₁
Molecular Weight 1043.20 g/mol
Appearance White powder
Solubility Soluble in methanol and pyridine

Experimental Protocols

Isolation of this compound

The isolation of this compound from the leaves of Eleutherococcus senticosus is a multi-step process involving extraction and chromatographic separation.[1]

Experimental Workflow for Isolation

start Dried Leaves of E. senticosus extraction Extraction with Methanol start->extraction concentration Concentration of Methanol Extract extraction->concentration partition Partition between n-Butanol and Water concentration->partition butanol_extract n-Butanol Soluble Fraction partition->butanol_extract silica_gel Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH-H₂O) butanol_extract->silica_gel fractions Collection of Saponin-rich Fractions silica_gel->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) (Stationary Phase: Reversed-phase C18) (Mobile Phase: MeCN-H₂O gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Isolation workflow for this compound.

Methodology:

  • Extraction: Dried and powdered leaves of E. senticosus are exhaustively extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with n-butanol. The saponins, including this compound, preferentially move into the n-butanol layer.

  • Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography. The column is eluted with a solvent system of chloroform-methanol-water in a stepwise gradient to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a methanol-water or acetonitrile-water gradient as the mobile phase. This final step yields pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Findings
¹H-NMR Revealed signals for anomeric protons of the sugar units, methyl groups of the triterpene aglycone, and olefinic protons.
¹³C-NMR Showed characteristic signals for the triterpenoid skeleton and the carbon atoms of the sugar moieties.
2D-NMR (COSY, HMQC, HMBC) Established the connectivity of protons and carbons within the aglycone and sugar units, and determined the linkage points between the sugars and the aglycone.
Mass Spectrometry (MS) Provided the molecular weight and fragmentation pattern, which helped to confirm the sequence of the sugar units.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent inhibition of histamine release from mast cells.[2] This suggests significant anti-allergic and anti-inflammatory potential.

Inhibition of Histamine Release

This compound has been shown to be a powerful inhibitor of histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (IgE).[2] Its inhibitory effect was found to be significantly more potent than that of disodium cromoglycate, a commonly used mast cell stabilizer.[2]

Table 3: Quantitative Data on Histamine Release Inhibition

CompoundIC₅₀ (Concentration for 50% Inhibition)
This compound Approximately 1.5 x 10⁻⁶ M
Disodium Cromoglycate Approximately 1.0 x 10⁻² M

Data extrapolated from the reported relative potency.[2]

Experimental Protocol: Histamine Release Assay

The inhibitory effect of this compound on histamine release can be assessed using an in vitro assay with rat peritoneal mast cells.

Methodology:

  • Mast Cell Isolation: Peritoneal mast cells are isolated from rats by peritoneal lavage with a suitable buffer.

  • Sensitization: The isolated mast cells are sensitized by incubation with anti-IgE antibodies.

  • Pre-incubation with this compound: The sensitized mast cells are pre-incubated with varying concentrations of this compound.

  • Induction of Histamine Release: Histamine release is triggered by the addition of the antigen (e.g., immunoglobulin E).

  • Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Proposed Mechanism of Action and Signaling Pathway

The inhibition of IgE-mediated histamine release from mast cells by this compound strongly suggests an interference with the signaling cascade initiated by the high-affinity IgE receptor, FcεRI. While the precise molecular target of this compound has not been definitively identified, it is likely to act on one or more key components of this pathway.

FcεRI Signaling Pathway in Mast Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI Lyn Lyn FceRI->Lyn Phosphorylation Antigen Antigen Antigen->FceRI Cross-linking Syk Syk Lyn->Syk Activation LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokine_production Cytokine Production MAPK->Cytokine_production NFkB->Cytokine_production Ciwujianoside_C1 This compound (Proposed Point of Inhibition) Ciwujianoside_C1->Syk Ciwujianoside_C1->PLCg

Caption: Proposed inhibition of the FcεRI signaling pathway by this compound.

Quantitative Data

The concentration of this compound can vary depending on the plant part and geographical source.

Table 4: Reported Concentration of this compound

Plant PartConcentration (ppm)Reference
Leaf300Duke, 1992

Note: This is a single reported value and may not be representative of all E. senticosus samples.

Future Directions

The potent and specific biological activity of this compound warrants further investigation. Future research should focus on:

  • Elucidating the precise molecular target and mechanism of action for its histamine-release-inhibiting properties.

  • Investigating other potential pharmacological activities, such as anti-inflammatory, immunomodulatory, and anticancer effects.

  • Conducting in vivo studies to evaluate its efficacy and safety in animal models of allergic and inflammatory diseases.

  • Developing and validating robust analytical methods for the routine quantification of this compound in raw plant materials and finished products to ensure quality control.

Conclusion

This compound is a well-characterized triterpenoid saponin from Eleutherococcus senticosus with significant potential for development as a therapeutic agent, particularly in the context of allergic and inflammatory disorders. Its potent inhibition of histamine release provides a strong rationale for further preclinical and clinical investigation. The detailed experimental protocols and structural information provided in this whitepaper serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

In Silico Prediction of Ciwujianoside C1 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciwujianoside C1, a complex diterpene glycoside, has been identified as a natural compound with therapeutic potential. This technical guide provides a comprehensive overview of the known bioactivity of this compound, focusing on its experimentally determined effects and the in silico methodologies that can be employed to further predict and elucidate its pharmacological profile. The guide details the physicochemical properties of this compound, its known inhibitory action on pancreatic lipase, and presents a hypothetical, yet detailed, in silico workflow for deeper investigation. This includes protocols for molecular docking, considerations for molecular dynamics, and the potential for Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, potential signaling pathways are discussed, providing a roadmap for future experimental validation.

Introduction to this compound

This compound is a saponin belonging to the class of diterpene glycosides, a diverse group of natural products known for their wide range of biological activities.[1] Its complex structure, featuring a triterpene aglycone core glycosylated with multiple sugar moieties, suggests a potential for specific interactions with biological targets. While research on many ciwujianoside variants is emerging, this compound has been specifically noted for its inhibitory effect on a key metabolic enzyme.

The primary experimentally verified bioactivity of this compound is the in vitro inhibition of pancreatic lipase.[2] Pancreatic lipase is a critical enzyme in the digestive system, responsible for the hydrolysis of dietary triglycerides into smaller molecules that can be absorbed through the intestinal wall. Inhibition of this enzyme is a clinically validated strategy for the management of obesity, as it reduces the absorption of dietary fats. The success of Orlistat, a marketed pancreatic lipase inhibitor, underscores the therapeutic potential of targeting this enzyme.[3]

The advancement of computational chemistry and bioinformatics offers a powerful toolkit to explore the bioactivity of natural products like this compound. In silico techniques such as molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide deep insights into the molecular mechanism of action, predict potential off-target effects, and guide the design of more potent analogues. This guide will outline a structured in silico approach to build upon the existing experimental data for this compound.

Physicochemical and Predicted Properties of this compound

A foundational step in the in silico evaluation of any compound is the characterization of its physicochemical properties. These properties influence its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known and predicted properties of this compound.

PropertyValueSource
Identifier
PubChem CID163950[4]
Molecular Formula C52H82O21[1][4]
Molecular Weight 1043.2 g/mol [1][4]
Monoisotopic Mass 1042.53 Da[1][4]
IUPAC Name 6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl 6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(3,4,5-trihydroxyoxan-2-yl)oxy]-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate[1]
Predicted Properties
Hydrogen Bond Acceptor Count21[4]
Rotatable Bond Count11[4]
LogS (Aqueous Solubility)-3.35[4]
LogD (Distribution Coeff.)1.972[4]
Formal Charge0[4]

Experimentally Determined Bioactivity of this compound

The primary reported biological activity of this compound is its inhibitory effect on pancreatic lipase. This finding is crucial as it provides a validated starting point for further mechanistic and predictive studies.

Target EnzymeBioactivityAssay TypeQuantitative Data (IC50)Source
Pancreatic LipaseInhibitionIn vitro enzymatic assayNot available in search results[2]

Note: While the inhibitory activity is cited, the specific half-maximal inhibitory concentration (IC50) value was not available in the reviewed search results.

Proposed In Silico Workflow for Bioactivity Prediction

To expand upon the known anti-lipase activity and to predict other potential biological targets, a structured in silico workflow is proposed. This workflow combines several computational techniques to build a comprehensive bioactivity profile for this compound.

G cluster_0 Input cluster_1 Ligand Preparation cluster_2 Target Identification & Preparation cluster_3 Interaction & Dynamics Simulation cluster_4 Analysis & Prediction cluster_5 Output C1_structure This compound 2D/3D Structure Energy_min Energy Minimization (e.g., UFF, MMFF94) C1_structure->Energy_min Docking Molecular Docking (e.g., AutoDock, Vina) Energy_min->Docking ADMET ADMET Prediction (e.g., SwissADME, pkCSM) Energy_min->ADMET Known_target Known Target: Pancreatic Lipase (from PDB) Receptor_prep Receptor Preparation (Remove water, add hydrogens) Known_target->Receptor_prep Predicted_target Predicted Targets (e.g., PharmMapper, SwissTargetPrediction) Predicted_target->Receptor_prep Receptor_prep->Docking MD_sim Molecular Dynamics (e.g., GROMACS, AMBER) Docking->MD_sim Binding_analysis Binding Mode & Energy Analysis Docking->Binding_analysis MD_sim->Binding_analysis Output Predicted Bioactivity Profile & Mechanism of Action Binding_analysis->Output ADMET->Output

Caption: Proposed in silico workflow for this compound.

Experimental Protocols: In Silico & In Vitro

Detailed Protocol for Molecular Docking (Hypothetical)

This protocol outlines the steps for docking this compound into the active site of human pancreatic lipase (hPL) using AutoDock Vina as an example.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of hPL, preferably co-crystallized with an inhibitor, from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1LPB.

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Biovia Discovery Studio), prepare the protein by removing water molecules, co-factors, and any co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in PDBQT format, which includes atom types and charges required by AutoDock.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 163950).

    • Perform energy minimization of the ligand using a force field such as MMFF94 or UFF to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the catalytic triad of hPL (Ser152, Asp176, His263) and the surrounding active site residues.

    • Define a grid box (a 3D cube) that encompasses the entire active site and allows sufficient space for the ligand to move and rotate freely. The center of the grid should be the geometric center of the active site. A typical size would be 60 x 60 x 60 Å.

  • Docking Execution:

    • Use the AutoDock Vina software, providing the prepared receptor (protein.pdbqt), ligand (ligand.pdbqt), and a configuration file specifying the grid box coordinates and dimensions.

    • Run the docking simulation. Vina will perform a stochastic global search of the ligand's conformational space within the grid box.

  • Results Analysis:

    • Analyze the output file, which will contain multiple binding poses of the ligand ranked by their predicted binding affinity (in kcal/mol).

    • The top-ranked pose (most negative binding affinity) is the most likely binding mode.

    • Visualize the ligand-protein interactions of the best pose using software like PyMOL or Discovery Studio. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the active site residues.

General Protocol for In Vitro Pancreatic Lipase Inhibition Assay

This protocol is a generalized methodology based on common spectrophotometric assays for pancreatic lipase activity.[3][4]

  • Materials and Reagents:

    • Porcine pancreatic lipase (PPL)

    • p-Nitrophenyl palmitate (pNPP) or a similar chromogenic substrate

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • This compound (dissolved in DMSO or another suitable solvent)

    • Orlistat (positive control)

    • 96-well microplate

    • Microplate reader

  • Assay Procedure:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare various concentrations of this compound and Orlistat by serial dilution.

    • In a 96-well plate, add the buffer, the PPL solution, and the test compound solution (this compound or Orlistat). For the control, add the solvent (e.g., DMSO) instead of the test compound.

    • Incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.[3][5]

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 405-415 nm) at time zero and then kinetically over a period (e.g., 5-30 minutes) at 37°C.[3][4] The product of the reaction, p-nitrophenol, is yellow and can be quantified spectrophotometrically.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Potential Signaling Pathway of this compound

The direct molecular target of this compound is pancreatic lipase. By inhibiting this enzyme, this compound interferes with the initial step of dietary fat metabolism. This action has direct downstream consequences on metabolic pathways.

G Diet Dietary Triglycerides (Fats) PL Pancreatic Lipase Diet->PL Hydrolysis Products Monoglycerides & Free Fatty Acids PL->Products C1 This compound C1->PL Inhibition Absorption Intestinal Absorption Metabolism Fat Metabolism & Adipose Tissue Storage Absorption->Metabolism Outcome Reduced Caloric Intake from Fat Absorption->Outcome Products->Absorption

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ciwujianoside C1 from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1, a triterpenoid saponin isolated from Acanthopanax senticosus (synonymous with Eleutherococcus senticosus), has garnered significant interest within the scientific community for its potential pharmacological activities. As a key bioactive constituent of this well-known adaptogenic plant, this compound is the subject of ongoing research for its therapeutic applications. The effective extraction and isolation of this compound from the plant matrix are critical preliminary steps for any in-vitro or in-vivo investigations, as well as for the development of standardized herbal preparations.

This document provides a detailed protocol for the extraction of this compound from Acanthopanax senticosus plant material, compiled from established scientific literature. It also includes a summary of various extraction methodologies for the active compounds in this plant to aid researchers in selecting and optimizing their extraction strategies.

Data Presentation: Comparison of Extraction Methods for Active Compounds from Acanthopanax senticosus

The following table summarizes various extraction methods that have been employed to isolate bioactive compounds from Acanthopanax senticosus. While specific yield and purity data for this compound are not extensively reported across a range of methods, this table provides a comparative overview of techniques and their typical parameters for extracting related compounds like eleutherosides, polyphenols, and flavonoids. This information can serve as a valuable starting point for the optimization of this compound extraction.

Extraction MethodPlant PartSolventKey ParametersTarget CompoundsReference
Reflux Extraction Leaves70% EthanolReflux for 2 hours (repeated 3 times)Saponins (including Ciwujianosides)[1]
Heating Reflux Extraction Roots75% EthanolTemperature: 70°C; Extraction Time: 1.5 - 2.5 hoursFlavonoids[2]
Ultrasonic-Assisted Extraction (UAE) Powdered PlantMethanol40 kHz, 500 W, 30 minutes (repeated 2 times)Saponins and Phenols[1]
Hot Water Extraction RootsWaterTemperature: 80°C; Time: 120 minutesGeneral Aqueous Extract[3]
Ionic Liquid-Assisted Aqueous Two-Phase System (IL-ATPS) Roots[OMIM]Br-assisted ethanol/NaH2PO4Temperature: 50°C; Time: 40-50 min; Ultrasonic Power: 395 WPolyphenols[4]
Deep Eutectic Solvent (DES) Extraction Not specifiedGlycine:Lactic acid (1:1)Ultrasonic Power: 500 W; Temperature: 55°C; Time: 73 minFlavonoids[5]

Experimental Protocol: Ethanolic Reflux Extraction of this compound

This protocol details a laboratory-scale method for the extraction of this compound from the dried leaves of Acanthopanax senticosus based on methodologies reported for saponin extraction from this plant.[1]

1. Materials and Equipment

  • Dried and powdered leaves of Acanthopanax senticosus

  • 70% Ethanol (v/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter paper or Buchner funnel with vacuum filtration setup

  • Rotary evaporator

  • Analytical balance

  • Grinder or mill

2. Procedure

  • Plant Material Preparation:

    • Ensure the Acanthopanax senticosus leaves are clean and free of foreign matter.

    • Dry the leaves at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize moisture content.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh a desired amount of the powdered plant material (e.g., 100 g).

    • Transfer the powder to a round-bottom flask of appropriate size.

    • Add 70% ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 1 liter for 100 g of powder).

    • Set up the reflux apparatus by connecting the condenser to the flask and securing it over the heating mantle.

    • Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 2 hours.

    • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration and Re-extraction:

    • Filter the cooled mixture through filter paper or a Buchner funnel to separate the extract from the plant residue.

    • Collect the filtrate (the ethanol extract).

    • Return the plant residue to the round-bottom flask and repeat the extraction process (step 2.3 - 2.5) two more times with fresh 70% ethanol.

  • Concentration:

    • Combine the filtrates from all three extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of approximately 50°C until the ethanol is completely removed.

    • The resulting crude extract will be a concentrated aqueous suspension or a semi-solid paste.

  • Downstream Processing (Optional but Recommended):

    • The crude extract can be further purified to enrich the this compound content.

    • Liquid-Liquid Partitioning: The concentrated aqueous extract can be successively partitioned with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds) and n-butanol (to extract saponins).

    • Chromatography: The n-butanol fraction can be subjected to column chromatography (e.g., silica gel or macroporous resin) for further separation and purification of this compound.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Start: Dried Acanthopanax senticosus Leaves grinding Grinding to Fine Powder start->grinding extraction1 1st Reflux Extraction (70% Ethanol, 2h) grinding->extraction1 filtration1 Filtration extraction1->filtration1 residue1 Plant Residue filtration1->residue1 Solid filtrate1 Filtrate 1 filtration1->filtrate1 Liquid extraction2 2nd Reflux Extraction (70% Ethanol, 2h) residue1->extraction2 combine Combine Filtrates filtrate1->combine filtration2 Filtration extraction2->filtration2 residue2 Plant Residue filtration2->residue2 Solid filtrate2 Filtrate 2 filtration2->filtrate2 Liquid extraction3 3rd Reflux Extraction (70% Ethanol, 2h) residue2->extraction3 filtrate2->combine filtration3 Filtration extraction3->filtration3 residue_final Final Plant Residue (Discard) filtration3->residue_final Solid filtrate3 Filtrate 3 filtration3->filtrate3 Liquid filtrate3->combine concentration Rotary Evaporation (Concentration) combine->concentration crude_extract Crude Saponin Extract concentration->crude_extract purification Downstream Purification (e.g., Liquid-Liquid Partitioning, Chromatography) crude_extract->purification final_product Purified this compound purification->final_product Parameters yield This compound Yield & Purity solvent Solvent Type & Concentration solvent->yield temp Temperature temp->yield time Extraction Time time->yield ratio Solid-to-Liquid Ratio ratio->yield method Extraction Method (e.g., Reflux, UAE) method->yield

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Ciwujianoside C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a triterpenoid saponin that holds potential for therapeutic applications. As a member of the saponin family, it is structurally related to compounds that have demonstrated a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive guide for researchers to investigate the in vitro cell-based activities of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols detailed below are based on established methodologies for similar compounds and are intended to serve as a starting point for a thorough investigation of this compound's mechanism of action.[4][5][6]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-Inflammatory: May inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.[4]

  • Anti-Cancer: Could potentially inhibit cancer cell proliferation, induce apoptosis, and prevent invasion and metastasis.[5][6]

  • Neuroprotection: May protect neuronal cells from damage induced by excitotoxicity or oxidative stress.[7][8]

I. Anti-Inflammatory Activity Assays

This section outlines a series of in vitro assays to evaluate the anti-inflammatory potential of this compound. The protocols utilize the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.

Experimental Workflow: Anti-Inflammatory Assays

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Mechanism of Action A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Cell Viability (MTS Assay) C->D E Nitric Oxide Measurement (Griess Assay) C->E F Cytokine Analysis (ELISA) C->F G Gene Expression (RT-qPCR) C->G H Protein Expression (Western Blot) C->H I NF-κB Translocation (Immunofluorescence) H->I J MAPK Phosphorylation (Western Blot) H->J

Caption: Workflow for investigating the anti-inflammatory effects of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.5 ± 5.7
10075.2 ± 6.3
Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells as described for the cell viability assay.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNO Concentration (µM)
Control2.1 ± 0.5
LPS (1 µg/mL)45.8 ± 3.2
LPS + this compound (10 µM)30.5 ± 2.8
LPS + this compound (25 µM)15.7 ± 2.1
LPS + this compound (50 µM)8.9 ± 1.5
Pro-Inflammatory Cytokine Measurement

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay.

  • ELISA: Collect the cell culture supernatant and perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Calculate cytokine concentrations based on standard curves.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 1235 ± 820 ± 5
LPS (1 µg/mL)2500 ± 1501800 ± 120800 ± 60
LPS + this compound (25 µM)1200 ± 90950 ± 70450 ± 40
LPS + this compound (50 µM)600 ± 50400 ± 35200 ± 25
Gene and Protein Expression Analysis

Objective: To investigate the effect of this compound on the expression of key inflammatory mediators (iNOS, COX-2) and signaling proteins (p-NF-κB, p-IκBα, p-MAPKs).

Protocols:

  • RT-qPCR:

    • Treat cells as previously described.

    • Isolate total RNA and synthesize cDNA.

    • Perform qPCR using primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Western Blot:

    • Treat cells and lyse them to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, p-NF-κB, p-IκBα, p-p38, p-ERK, p-JNK, and corresponding total proteins.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Signaling Pathway: NF-κB in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Ciwujianoside This compound Ciwujianoside->IKK Inhibits? Ciwujianoside->NFkB Inhibits Translocation? G cluster_0 Cell Culture & Treatment cluster_1 Phenotypic Assays cluster_2 Mechanism of Action A Seed Cancer Cells B Treat with this compound A->B C Cell Proliferation (MTT/SRB Assay) B->C D Apoptosis (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Colony Formation Assay B->F G Cell Migration (Wound Healing Assay) B->G H Cell Invasion (Transwell Assay) B->H J PI3K/Akt Pathway Analysis C->J I Apoptotic Protein Expression (Bcl-2, Bax, Caspases) D->I G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ciwujianoside This compound Ciwujianoside->PI3K Inhibits? Ciwujianoside->Akt Inhibits Phosphorylation?

References

Application Notes and Protocols: Ciwujianoside C1 for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng). This plant has a long history in traditional medicine for its adaptogenic properties, and modern research has begun to explore the anti-cancer potential of its various bioactive compounds.[1][2][3][4] While extracts from Acanthopanax senticosus have demonstrated cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer, specific research on the anti-cancer activities of isolated this compound is currently limited.[5]

These application notes provide a framework for researchers to investigate the potential of this compound as an anti-cancer agent. The protocols outlined below are standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, and can be adapted for the study of this compound in various cancer cell lines.

Potential Mechanisms of Action (Hypothesized)

Based on studies of closely related compounds, such as Ciwujianoside E, it is hypothesized that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation and survival.[6][7] One such pathway of interest is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in promoting cell growth, proliferation, and inhibiting apoptosis.

A proposed mechanism is that this compound could potentially inhibit the activity of key components of the PI3K/Akt pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis. Further investigation is required to validate this hypothesis.

Data Presentation

As of the latest literature review, specific quantitative data (e.g., IC50 values) for this compound against cancer cell lines are not available. Researchers are encouraged to use the following tables to structure their experimental data for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Example)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., A549Lung Carcinoma24
48
72
e.g., MCF-7Breast Adenocarcinoma24
48
72
e.g., HepG2Hepatocellular Carcinoma24
48
72

Table 2: Effect of this compound on Cell Cycle Distribution (Example)

Cell LineTreatment (Concentration)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
e.g., A549Control
This compound (X µM)
This compound (Y µM)
e.g., MCF-7Control
This compound (X µM)
This compound (Y µM)

Table 3: Apoptosis Induction by this compound (Example)

Cell LineTreatment (Concentration)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
e.g., A549Control
This compound (X µM)
This compound (Y µM)
e.g., MCF-7Control
This compound (X µM)
This compound (Y µM)

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8][9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis & Cell Cycle cluster_western Western Blot seed_viability Seed Cancer Cells (96-well plate) treat_viability Treat with This compound seed_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_viability Measure Absorbance (570 nm) solubilize->read_viability seed_apoptosis Seed Cancer Cells (6-well plate) treat_apoptosis Treat with This compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI or PI harvest_apoptosis->stain_apoptosis analyze_flow Flow Cytometry Analysis stain_apoptosis->analyze_flow seed_western Seed Cancer Cells (Petri dish) treat_western Treat with This compound seed_western->treat_western lyse_cells Cell Lysis & Protein Quantification treat_western->lyse_cells sds_page SDS-PAGE & Transfer lyse_cells->sds_page blotting Antibody Incubation & Detection sds_page->blotting

Caption: General experimental workflow for investigating the anti-cancer effects of this compound.

hypothetical_pathway C1 This compound PI3K PI3K C1->PI3K Inhibition (Hypothesized) Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While direct evidence for the anti-cancer activity of this compound is still emerging, its origin from Acanthopanax senticosus, a plant with known anti-tumor properties, makes it a compound of significant interest for cancer research. The protocols and frameworks provided here offer a comprehensive guide for the systematic evaluation of this compound's potential as a novel therapeutic agent. Further studies are crucial to elucidate its specific mechanisms of action and to validate its efficacy in various cancer models.

References

Application Notes and Protocols for Anti-inflammatory Assays Involving Ciwujianoside C1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available research, specific studies detailing the anti-inflammatory activity of Ciwujianoside C1 are limited. The following application notes and protocols are based on the published data for the structurally similar compound, Ciwujianoside C3 , and are intended to provide a comprehensive framework for investigating the potential anti-inflammatory effects of this compound. Researchers should adapt and validate these protocols specifically for this compound.

Introduction

Ciwujianosides are a class of triterpenoid saponins isolated from plants of the Acanthopanax genus, which have been traditionally used in herbal medicine for their diverse pharmacological activities. Among these, the anti-inflammatory properties of certain Ciwujianosides are of significant interest to the scientific community. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of the anti-inflammatory potential of this compound, with data and methodologies extrapolated from studies on the closely related compound, Ciwujianoside C3.

Ciwujianoside C3 has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The underlying mechanism of action involves the suppression of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical in the inflammatory response, and their inhibition represents a key strategy in the development of novel anti-inflammatory therapeutics.

Application Notes

These application notes are designed to assist researchers, scientists, and drug development professionals in designing and conducting experiments to evaluate the anti-inflammatory properties of this compound.

1. In Vitro Model for Inflammation:

The most common and well-established in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4 on macrophages, triggering a downstream signaling cascade that results in the production of a wide array of pro-inflammatory mediators. This model is highly relevant for screening potential anti-inflammatory compounds.

2. Key Anti-inflammatory Markers to Investigate:

  • Nitric Oxide (NO): An important signaling molecule in the inflammatory process, overproduction of which can lead to tissue damage.

  • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These are key signaling proteins that mediate and amplify the inflammatory response.[2]

  • Prostaglandin E2 (PGE2): A key mediator of inflammation, pain, and fever, produced via the cyclooxygenase (COX) pathway.

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The enzymes responsible for the production of NO and PGE2, respectively, during inflammation.

  • NF-κB and MAPK Signaling Pathways: These are the primary intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Investigating the phosphorylation status of key proteins in these pathways (e.g., p65 for NF-κB, ERK, JNK, p38 for MAPKs) can elucidate the mechanism of action.[3][4]

3. Preliminary Assays:

Before assessing the anti-inflammatory activity, it is crucial to determine the cytotoxic potential of this compound on the chosen cell line. A cell viability assay, such as the MTS or MTT assay, should be performed to identify a non-toxic concentration range for subsequent experiments.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory effects of Ciwujianoside C3 in LPS-stimulated RAW 264.7 cells. This data can serve as a reference for designing dose-response studies for this compound.

ParameterConcentration of Ciwujianoside C3Result (Inhibition %)
Nitric Oxide (NO) Production 10 µM~25%
20 µM~50%
40 µM~75%
TNF-α Production 10 µM~20%
20 µM~45%
40 µM~70%
IL-6 Production 10 µM~30%
20 µM~55%
40 µM~80%

Data extrapolated from graphical representations in the cited literature on Ciwujianoside C3. Actual values may vary.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTS Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the amount of NO produced by LPS-stimulated macrophages.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To measure the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's protocols.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell supernatants and standards and incubate.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis
  • Objective: To analyze the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, p38, and NF-κB p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway (IκBα degradation, p65 translocation) TLR4->NFkB_Pathway Activates Ciwujianoside_C1 This compound Ciwujianoside_C1->MAPK_Pathway Inhibits Ciwujianoside_C1->NFkB_Pathway Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Mediators Induces Expression NFkB_Pathway->Pro_inflammatory_Mediators Induces Expression Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Determine Non-Toxic Dose (MTS Assay) cell_culture->cytotoxicity treatment Pre-treat with this compound + LPS Stimulation cytotoxicity->treatment supernatant_collection Collect Supernatant treatment->supernatant_collection cell_lysis Cell Lysis treatment->cell_lysis no_assay NO Assay (Griess) supernatant_collection->no_assay cytokine_assay Cytokine Assay (ELISA) (TNF-α, IL-6) supernatant_collection->cytokine_assay western_blot Western Blot (p-MAPK, p-p65) cell_lysis->western_blot data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing anti-inflammatory activity.

References

Troubleshooting & Optimization

Technical Support Center: Ciwujianoside C1 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Ciwujianoside C1 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound, a triterpenoid saponin, is generally characterized by low solubility in aqueous solutions.[1] Like other compounds in its class, it is considered lipophilic, meaning it dissolves more readily in fats, oils, and non-polar solvents.[2] For in vitro studies, it is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then further diluted in the aqueous culture medium.

Q2: Which solvent is recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and similar triterpenoid saponins for in vitro assays.[3] Ethanol is also a viable option. A related compound, Procyanidin C1, has a reported solubility of approximately 30 mg/mL in DMSO, ethanol, and dimethylformamide. While this provides a good starting point, the optimal solvent and concentration should be determined empirically for your specific experimental needs.

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: My this compound precipitated out of solution when I diluted my DMSO stock in the aqueous medium. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Issue: this compound fails to dissolve in the chosen solvent.
  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: this compound is a triterpenoid saponin and is expected to have poor water solubility.[1] Use a polar aprotic solvent like dimethyl sulfoxide (DMSO) or an alcohol like ethanol to prepare the initial stock solution.

  • Possible Cause 2: Insufficient solvent volume or time.

    • Solution: Ensure you are using a sufficient volume of solvent to dissolve the desired amount of this compound. Gentle warming (to around 37°C) and vortexing or sonication can aid in dissolution.[3] Allow adequate time for the compound to dissolve completely.

Issue: The compound dissolves in the organic solvent but precipitates upon dilution in the aqueous culture medium.
  • Possible Cause 1: The final concentration in the aqueous medium exceeds the solubility limit.

    • Solution: Perform a stepwise dilution of your stock solution into the culture medium.[4] Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. Instead, create intermediate dilutions. You may also need to lower the final working concentration of this compound in your assay.

  • Possible Cause 2: Rapid change in solvent polarity.

    • Solution: Try using a co-solvent system. This involves preparing the initial stock in a strong organic solvent like DMSO and then performing an intermediate dilution in a solvent that is miscible with both the organic solvent and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the aqueous medium.

Quantitative Solubility Data

SolventApproximate Solubility of Procyanidin C1
Dimethyl Sulfoxide (DMSO)~ 30 mg/mL
Ethanol~ 30 mg/mL
Dimethylformamide (DMF)~ 30 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~ 10 mg/mL

Data for Procyanidin C1 from a commercial supplier and should be used as an estimate.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. A product data sheet for a similar compound suggests storage at -80°C for up to 6 months in solvent.[4]

Protocol 2: Dilution of the DMSO Stock Solution for In Vitro Assays

This protocol uses the C1V1 = C2V2 formula, where:

  • C1 = Concentration of the stock solution

  • V1 = Volume of the stock solution to be used

  • C2 = Desired final concentration in the culture medium

  • V2 = Final volume of the culture medium

  • Calculate the Required Stock Volume: Rearrange the formula to V1 = (C2 x V2) / C1 to determine the volume of the stock solution needed.

  • Prepare the Working Solution:

    • Direct Dilution (for low final concentrations): If the required volume of the stock solution is very small, it may be acceptable to add it directly to the final volume of the culture medium. Ensure rapid mixing to disperse the compound quickly.

    • Serial Dilution (recommended): To minimize precipitation, perform one or more intermediate dilutions. For example, dilute the DMSO stock 1:10 in sterile, DMSO-free culture medium. Then, use this intermediate dilution to prepare your final working concentrations.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium as used for your highest concentration test sample.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate_dilution Intermediate Dilution (e.g., 1:10 in medium) stock->intermediate_dilution final_dilution Final Dilution to Working Concentration intermediate_dilution->final_dilution assay_plate Add to Cell Culture final_dilution->assay_plate

Caption: Workflow for preparing this compound solutions for in vitro assays.

troubleshooting_logic start Problem: this compound Precipitates in Medium check_concentration Is the final concentration too high? start->check_concentration lower_concentration Solution: Lower the working concentration check_concentration->lower_concentration Yes check_dilution_method Was direct dilution of a high-concentration stock used? check_concentration->check_dilution_method No serial_dilution Solution: Use serial dilutions check_dilution_method->serial_dilution Yes cosolvent Advanced Solution: Use a co-solvent system check_dilution_method->cosolvent No, still precipitates

Caption: Troubleshooting logic for this compound precipitation issues.

References

Ciwujianoside C1 stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ciwujianoside C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues of this compound in cell culture media.

Disclaimer: Currently, there is a lack of specific published data on the stability of this compound in cell culture media. The information provided here is based on the general chemical properties of related compounds, such as triterpenoid saponins, and established principles of compound stability in aqueous solutions. The troubleshooting guides and FAQs are intended to provide a framework for addressing potential stability issues and are not based on experimentally verified data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical properties?

This compound is a diterpene glycoside. Its chemical structure suggests that it is a relatively large and complex molecule containing multiple glycosidic linkages. Triterpenoid saponins, a related class of compounds, can be sensitive to hydrolysis of these glycosidic bonds, which can be influenced by pH and temperature.

Q2: Are there known stability issues with saponins in cell culture media?

Yes, saponins, in general, can exhibit stability issues in aqueous solutions, including cell culture media. The primary degradation pathway is often hydrolysis of the glycosidic bonds, which results in the loss of sugar moieties and can alter the biological activity of the compound. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of enzymes in the media (e.g., from serum supplementation).

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of this compound in your experimental setup, a stability study is recommended. This typically involves incubating the compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points.

Q4: What are the potential degradation products of this compound?

The potential degradation products of this compound are likely to be its aglycone (the non-sugar part of the molecule) and the individual sugar molecules that are cleaved off during hydrolysis. The formation of these degradation products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential stability issues with this compound in your cell culture experiments.

Problem: Inconsistent or lower-than-expected biological activity.

Possible Cause 1: Degradation of this compound in cell culture medium.

  • Troubleshooting Steps:

    • Perform a time-course stability study:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Spike the compound into your cell culture medium at the desired final concentration.

      • Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

      • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

      • Analyze the concentration of intact this compound in each aliquot using a validated analytical method (e.g., HPLC, LC-MS).

    • Analyze for degradation products:

      • Using the same samples from the stability study, analyze for the appearance of potential degradation products.

    • Optimize experimental workflow:

      • If degradation is observed, consider preparing fresh working solutions of this compound immediately before each experiment.

      • Minimize the pre-incubation time of the compound in the medium before adding it to the cells.

Possible Cause 2: Adsorption to plasticware.

  • Troubleshooting Steps:

    • Test different types of plasticware:

      • Compare the recovery of this compound from different types of plates and tubes (e.g., standard polystyrene vs. low-binding plates).

    • Pre-treat plasticware:

      • Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

Data Presentation: Hypothetical Stability of this compound

The following table illustrates how to present quantitative data from a stability study. Note: This data is purely illustrative and not based on actual experimental results for this compound.

Time (hours)Concentration in Medium A (µM)% Remaining (Medium A)Concentration in Medium B (µM)% Remaining (Medium B)
010.010010.0100
29.5959.898
48.8889.696
87.5759.292
244.2428.585
481.5157.878

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare the working solution: Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).

  • Incubate: Aliquot the working solution into sterile microcentrifuge tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be collected immediately after preparation.

  • Sample Analysis:

    • Thaw the samples.

    • If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove media components that may interfere with the analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the compound in the medium.

Visualizations

Signaling Pathway Diagram (Hypothetical)

As there is no specific signaling pathway information available for this compound, the following diagram illustrates a hypothetical pathway that could be investigated based on the activities of similar compounds.

G Ciwujianoside_C1 This compound Receptor Cell Surface Receptor Ciwujianoside_C1->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO) Working_Solution Prepare Working Solution in Medium Stock_Solution->Working_Solution Incubate Incubate at 37°C, 5% CO2 Working_Solution->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Analysis HPLC / LC-MS Analysis Time_Points->Analysis Data_Analysis Data Analysis (Half-life) Analysis->Data_Analysis

Technical Support Center: Optimizing LC-MS for Ciwujianoside C1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Ciwujianoside C1.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS parameters for this compound analysis?

A1: Based on studies of structurally related saponins like Ciwujianoside B, the following are recommended as initial parameters for method development. Optimization will be required for your specific instrumentation and sample matrix.

Q2: Which ionization mode is best for this compound detection?

A2: Electrospray ionization (ESI) is the preferred method. It is recommended to test both positive and negative ion modes during method development. For similar saponins, both modes have proven effective, with negative mode often providing valuable fragmentation information for structural elucidation.[1]

Q3: What kind of chromatographic column is suitable for this compound?

A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of saponins like this compound.[1][2]

Q4: How can I improve the peak shape and resolution of this compound?

A4: To enhance peak shape and resolution, consider the following:

  • Mobile Phase Additives: Incorporating a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve peak symmetry and ionization efficiency.[1][2]

  • Gradient Optimization: Adjusting the gradient elution profile can help to better separate this compound from other matrix components.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention times.

Q5: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A5: The fragmentation of saponins like this compound typically involves the sequential loss of sugar moieties from the aglycone core. In negative ion mode, expect to see fragment ions corresponding to the loss of these sugar units. For instance, studies on the related Ciwujianoside B showed characteristic losses of rhamnose and glucose residues.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity Suboptimal ionization parameters.Optimize ESI source parameters such as capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature.
Inefficient ionization in the chosen mode.Test both positive and negative ion modes to determine which provides a better response for this compound.
Matrix effects suppressing the signal.Improve sample preparation to remove interfering matrix components. Consider using a calibration curve with matrix-matched standards.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Add a modifier like formic acid to the mobile phase to ensure the analyte is in a single ionic state.
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column after a certain number of injections as determined by your system suitability tests.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.

Experimental Protocols

Recommended LC-MS Method for this compound

This protocol is a starting point and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient, e.g., 10-90% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Value
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive and Negative (test both)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Energy (for MS/MS) Start with a ramp (e.g., 15-40 eV) to find the optimal energy for fragmentation. For similar compounds, 20 eV in positive mode and 40 eV in negative mode have been reported.[1]
Scan Range m/z 100 - 1500

Signaling Pathway

While the direct signaling pathway of this compound is still under investigation, studies on the related compound, Ciwujianoside E, suggest a potential mechanism of action involving the inhibition of the ENO1-plasminogen interaction, which in turn can suppress the TGF-β1 and PI3K-AKT signaling pathways. This pathway is often implicated in cell proliferation, migration, and epithelial-mesenchymal transition (EMT), particularly in cancer models.[3][4]

Ciwujianoside_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ciwujianoside_C1 This compound ENO1 ENO1 Ciwujianoside_C1->ENO1 Inhibits Plasminogen Plasminogen ENO1->Plasminogen Binds Plasmin Plasmin Plasminogen->Plasmin Activates TGFB1_inactive Inactive TGF-β1 Plasmin->TGFB1_inactive Activates TGFB1_active Active TGF-β1 TGFB1_inactive->TGFB1_active TGFBR TGF-β Receptor TGFB1_active->TGFBR PI3K PI3K TGFBR->PI3K Activates AKT AKT PI3K->AKT Activates EMT EMT AKT->EMT Promotes Proliferation Cell Proliferation & Migration AKT->Proliferation Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of this compound in a biological matrix.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS Detection (ESI, Full Scan & MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Results Results (Concentration, Pharmacokinetics) Data_Processing->Results

Caption: LC-MS workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Ciwujianoside C1 Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific cytotoxic effects and mechanisms of Ciwujianoside C1 is not available in the current scientific literature based on extensive searches. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of cytotoxicity testing and may be applicable to experiments involving novel compounds like this compound. The signaling pathways and experimental protocols are provided as examples of common mechanisms of drug-induced cytotoxicity and are not based on data specific to this compound.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxicity after treating my cells with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of observed cytotoxicity:

  • Concentration: The concentrations of this compound used may be too low to induce a cytotoxic effect in your specific cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations.

  • Incubation Time: The duration of treatment may be insufficient for the cytotoxic effects to manifest. Consider extending the incubation period.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic mechanisms of this compound.

  • Compound Stability: Ensure that this compound is stable in your cell culture medium for the duration of the experiment. Degradation of the compound would reduce its effective concentration.

  • Assay Sensitivity: The cytotoxicity assay being used may not be sensitive enough to detect the specific mode of cell death induced by the compound.

Q2: I am seeing high variability in my cytotoxicity assay results between replicate wells. What could be the cause?

A2: High variability in cytotoxicity assays is a common issue and can stem from several sources:

  • Pipetting Errors: Inconsistent pipetting of cells, compound, or assay reagents can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use consistent technique.[1][2]

  • Uneven Cell Seeding: A non-uniform cell monolayer will result in variable cell numbers per well, affecting the final readout. Ensure thorough mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth and compound efficacy. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification of the incubator.

  • Compound Precipitation: this compound may be precipitating out of solution at higher concentrations, leading to inconsistent exposure of cells to the compound. Check the solubility of the compound in your culture medium.

  • Incomplete Reagent Mixing: Ensure all assay reagents are thoroughly mixed before and after addition to the wells.

Q3: My positive and negative controls for the cytotoxicity assay are not behaving as expected. What should I do?

A3: Issues with controls can invalidate the results of the entire experiment.

  • Negative Control (Vehicle Only): If you observe significant cell death in your negative control wells, it could indicate a problem with the vehicle (e.g., DMSO) concentration, contamination of the culture, or unhealthy cells at the start of the experiment.

  • Positive Control (Known Cytotoxic Agent): If the positive control does not induce the expected level of cell death, it may indicate an issue with the reagent itself (e.g., degradation), incorrect concentration, or that the chosen positive control is not appropriate for your cell line or assay.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values across experiments Cell passage number and confluency can affect sensitivity to cytotoxic agents.[3]Use cells within a consistent and narrow passage number range. Seed cells at the same density for each experiment to ensure they are in a similar growth phase during treatment.
Variability in incubation conditions.Ensure consistent incubator temperature, CO2, and humidity levels.
Preparation of this compound dilutions.Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
Discrepancy between visual observation of cell death and assay results The chosen assay may not be detecting the primary mode of cell death (e.g., using a metabolic assay like MTT for a compound that induces apoptosis without immediate metabolic collapse).Use multiple cytotoxicity assays that measure different parameters of cell death (e.g., membrane integrity with LDH or trypan blue, apoptosis with caspase activation or Annexin V staining).
Interference of this compound with the assay chemistry.Run a cell-free control with the compound and assay reagents to check for direct chemical interference.[4][5]
High background signal in the assay Contamination of reagents or culture.Use sterile techniques and fresh, high-quality reagents.
Assay reagents are light-sensitive and have degraded.Store and handle assay reagents as per the manufacturer's instructions, protecting them from light where necessary.
Inherent fluorescence or color of this compound.Measure the absorbance or fluorescence of the compound in media alone and subtract this from the experimental values.

Experimental Protocols

As there is no specific information on this compound, here are detailed methodologies for key experiments commonly used to characterize the cytotoxic effects of a novel compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is often correlated with cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways and Workflows

The following diagrams illustrate common signaling pathways involved in drug-induced cytotoxicity and a general experimental workflow. These are hypothetical in the context of this compound.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding B Treatment with this compound (Dose-Response and Time-Course) A->B C Cytotoxicity Assay (e.g., MTT, LDH) B->C D Data Analysis (IC50 Calculation) C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E

Caption: A general experimental workflow for assessing the cytotoxicity of a novel compound.

G cluster_1 Hypothetical Apoptosis Induction Pathway Compound This compound CellStress Cellular Stress Compound->CellStress Bax Bax/Bak Activation CellStress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Hypothetical Cell Cycle Arrest Pathway Compound This compound Signal Upstream Signaling Compound->Signal CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Signal->CDK_Cyclin G1_S G1-S Transition CDK_Cyclin->G1_S Arrest Cell Cycle Arrest G1_S->Arrest Blocked

References

Ciwujianoside C1 Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response experiments involving Ciwujianoside C1. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell-based assay?

A1: For novel compounds like this compound where preliminary data is scarce, it is advisable to start with a broad concentration range to determine the optimal window of activity. A common approach is to perform a range-finding experiment using serial dilutions spanning several orders of magnitude, for example, from 1 nM to 100 µM. This will help in identifying a more focused range for subsequent detailed dose-response curve experiments.[1]

Q2: How should I prepare this compound for in vitro experiments?

A2: this compound, like many natural product-derived compounds, may have limited aqueous solubility. It is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the culture wells is consistent across all treatments, including vehicle controls, and is kept at a low, non-toxic level (commonly ≤ 0.5%).

Q3: What are the key parameters to consider when designing a dose-response experiment for this compound?

A3: A well-designed dose-response experiment should include the following:

  • A wide range of concentrations: As mentioned, this is crucial for identifying the full dynamic range of the compound's effect.

  • Sufficient number of data points: Using at least 7-9 concentrations will provide a more accurate curve fit.[1]

  • Appropriate controls: Include untreated cells and vehicle-treated (e.g., DMSO) cells as negative controls. A positive control (a compound with a known effect) can also be beneficial.

  • Technical and biological replicates: Performing at least three technical replicates for each concentration and repeating the experiment on different days (biological replicates) is essential for ensuring the reproducibility of your results.

  • Optimal cell density: The number of cells seeded should allow for logarithmic growth throughout the experiment and avoid confluence, which can affect the results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the multi-well plate- Use a multichannel pipette for cell seeding and compound addition to ensure uniformity.- Randomize the layout of treatments on the plate to minimize systematic errors.- Ensure proper mixing of cell suspension before seeding.
No observable dose-response effect - The concentration range tested is too low or too high.- The compound is inactive in the chosen cell line or assay.- The incubation time is too short to observe an effect.- Perform a wider range-finding experiment.- Verify the biological activity of this compound in a different assay system or cell line.- Conduct a time-course experiment to determine the optimal incubation period.
Inconsistent or non-sigmoidal dose-response curve - Compound precipitation at higher concentrations.- Biphasic or hormetic effects of the compound.- Assay interference.- Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the highest concentrations.- Some natural compounds exhibit stimulatory effects at low doses and inhibitory effects at high doses.[2] Analyze the data for a potential biphasic curve.- Rule out any interference of the compound with the assay reagents or detection method.

Experimental Protocols

General Protocol for a Cell Viability Dose-Response Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count the cells and adjust the density to the desired concentration.

    • Seed the cells into a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create a range of working concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution, or add CellTiter-Glo® reagent).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine parameters like IC₅₀ or EC₅₀.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
562.3 ± 4.8
1045.1 ± 3.9
2523.8 ± 2.5
5010.5 ± 1.8
1005.2 ± 1.1

Signaling Pathways and Visualizations

While the specific signaling pathways modulated by this compound are not yet fully elucidated, compounds from Eleutherococcus senticosus have been shown to influence key cellular pathways such as the Akt/mTOR and AMPK/Sirt-1/PGC1α pathways.[[“]] Below are diagrams representing these putative pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock This compound Stock Solution (DMSO) dilution Serial Dilution in Culture Medium stock->dilution cells Cell Culture (~80% Confluency) seeding Cell Seeding (96-well plate) cells->seeding treatment Compound Treatment dilution->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay incubation->viability readout Plate Reader (Absorbance/Luminescence) viability->readout analysis Dose-Response Curve Fitting (IC50) readout->analysis

Experimental Workflow for Dose-Response Analysis.

putative_akt_mtor_pathway C1 This compound PI3K PI3K C1->PI3K Inhibits (?) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTOR->Protein_Synthesis

Putative Akt/mTOR Signaling Pathway Modulation.

putative_ampk_pathway C1 This compound AMPK AMPK C1->AMPK Activates (?) Sirt1 Sirt-1 AMPK->Sirt1 PGC1a PGC1α Sirt1->PGC1a Mito_Bio Mitochondrial Biogenesis (Energy Metabolism) PGC1a->Mito_Bio

Putative AMPK/Sirt-1/PGC1α Pathway Modulation.

References

Validation & Comparative

Ciwujianoside C1 vs. Ginsenosides: A Comparative Analysis in Neurological Models

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison between Ciwujianoside C1 and ginsenosides in neurological models is currently challenging due to a scarcity of specific research on this compound. While ginsenosides, the active compounds in Panax ginseng, have been extensively studied for their neuroprotective properties, data on the individual effects of this compound, a saponin from Eleutherococcus senticosus (Siberian ginseng), remain limited in publicly available scientific literature.

This guide synthesizes the available preclinical data for both compound classes to offer a comparative overview for researchers, scientists, and drug development professionals. The information presented highlights the therapeutic potential of these natural compounds in various neurological conditions.

Overview of Neuroprotective Mechanisms

Ginsenosides have demonstrated a broad spectrum of neuroprotective activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. They are known to modulate various signaling pathways involved in neuronal survival and function.

While specific data for this compound is lacking, studies on the total saponin extracts from Eleutherococcus senticosus suggest a potential for neuroprotection. Research indicates that these saponins can enhance memory, reduce neuroinflammation, and protect against neuronal damage.

Comparative Data in Neurological Models

Due to the limited availability of studies directly investigating this compound, this section presents data on the broader saponin extracts from Eleutherococcus senticosus as a proxy, alongside established data for various ginsenosides.

Alzheimer's Disease Models
Compound/ExtractModelKey FindingsReference
Acanthopanax senticosus Saponins (ASS) Streptozotocin-induced rat model of ADReduced neuroinflammation; Decreased Tau protein phosphorylation; Improved cognitive function via NF-κB pathway suppression.
Eleusenticosides (from E. senticosus) Aβ-induced neurite degeneration in primary neuronsCertain eleusenticosides restrained axonal damage and promoted neuronal network regeneration.
Ginsenoside Rd APP/PS1 transgenic mouse model of ADReduced Aβ deposition and neuroinflammation; Improved cognitive deficits.
Ginsenoside Rg1 Aβ-treated rat pheochromocytoma (PC12) cellsProtected against Aβ-induced neurotoxicity by inhibiting apoptosis and oxidative stress.
Stroke Models
CompoundModelKey FindingsReference
Ginsenoside Rb1 Middle cerebral artery occlusion (MCAO) in ratsReduced infarct volume and neurological deficits; Attenuated apoptosis and inflammation.
Ginsenoside Rg1 MCAO in ratsPromoted neurogenesis and angiogenesis; Improved functional recovery.

Note: No specific data for this compound in stroke models was identified.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of ginsenosides are mediated through a complex interplay of various signaling pathways. The diagram below illustrates some of the key pathways modulated by ginsenosides in the context of neuroprotection.

Ginsenoside_Signaling_Pathways cluster_ginsenosides Ginsenosides cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways Ginsenosides Ginsenosides PI3K_Akt PI3K/Akt Pathway Ginsenosides->PI3K_Akt activates Nrf2_ARE Nrf2/ARE Pathway Ginsenosides->Nrf2_ARE activates NF_kB NF-κB Pathway Ginsenosides->NF_kB inhibits MAPK MAPK Pathway Ginsenosides->MAPK modulates Anti_Inflammation Anti-inflammation Antioxidant Antioxidant Activity Anti_Apoptosis Anti-apoptosis Neurogenesis Neurogenesis PI3K_Akt->Anti_Apoptosis PI3K_Akt->Neurogenesis Nrf2_ARE->Antioxidant NF_kB->Anti_Inflammation MAPK->Anti_Inflammation MAPK->Anti_Apoptosis

Figure 1. Key signaling pathways modulated by ginsenosides.

The experimental workflow for assessing the neuroprotective effects of these compounds typically involves both in vitro and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models Cell_Culture Neuronal Cell Lines (e.g., PC12, SH-SY5Y) or Primary Neurons Toxicity_Induction Induction of Neurotoxicity (e.g., Aβ, glutamate, H2O2) Cell_Culture->Toxicity_Induction Treatment Treatment with This compound or Ginsenosides Toxicity_Induction->Treatment Assays Assessment of: - Cell Viability (MTT) - Apoptosis (TUNEL) - Oxidative Stress (ROS) - Inflammatory Markers (ELISA) Treatment->Assays Animal_Model Animal Model of Neurological Disease (e.g., AD mice, Stroke rats) Drug_Administration Administration of This compound or Ginsenosides Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Drug_Administration->Behavioral_Tests Histology Histological & Molecular Analysis (e.g., Immunohistochemistry, Western Blot) Behavioral_Tests->Histology

Cross-Reactivity of Ciwujianoside C1 in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciwujianoside C1 is a triterpenoid saponin found in Eleutherococcus senticosus (also known as Siberian ginseng), a plant recognized for its adaptogenic properties. As with many natural products, the development of specific and sensitive analytical methods is crucial for pharmacokinetic studies, quality control of herbal preparations, and investigation of its biological functions. Immunoassays, due to their high throughput and sensitivity, are a valuable tool for the quantification of small molecules like this compound. However, a critical aspect of immunoassay development is the characterization of cross-reactivity, which defines the extent to which the assay's antibodies bind to structurally related compounds. This guide aims to provide a comparative overview of the cross-reactivity of this compound in immunoassays, supported by experimental data and detailed protocols.

Upon extensive review of currently available scientific literature, it has been determined that there are no published immunoassays (e.g., ELISA, RIA) specifically developed for the quantitative detection of this compound. Consequently, there is no experimental data available on the cross-reactivity of this compound with its structural analogs in any immunoassay format.

This lack of available data precludes the creation of a quantitative comparison guide as originally intended. The development of a specific antibody and subsequent immunoassay is a prerequisite for such a study.

Theoretical Considerations for Future Immunoassay Development

While experimental data is absent, we can outline the theoretical considerations and necessary steps for evaluating the cross-reactivity of a future this compound immunoassay.

Potential Cross-Reactants

An antibody developed against this compound would need to be tested against other structurally similar compounds found in Eleutherococcus senticosus and other related plant species. Based on the chemical structure of this compound, the following compounds would be primary candidates for a cross-reactivity panel:

  • Other Ciwujianosides: Ciwujianoside A, B, C2, C3, C4, D1, D2, E, etc. These compounds share the same basic oleanane-type triterpenoid skeleton but differ in their glycosylation patterns.

  • Other Eleutherosides: Particularly the triterpenoid saponins such as Eleutheroside I, K, L, and M.

  • Aglycone Core Structure: The core triterpenoid structure without any sugar moieties.

  • Structurally Related Saponins from other plants: For example, ginsenosides from Panax ginseng, which are also triterpenoid saponins.

Experimental Workflow for Cross-Reactivity Testing

Should an immunoassay for this compound be developed, the following experimental workflow would be essential to determine its specificity.

G cluster_0 Assay Development & Validation cluster_1 Cross-Reactivity Assessment cluster_2 Data Analysis & Interpretation antibody Develop Anti-Ciwujianoside C1 Antibody (Monoclonal or Polyclonal) assay_dev Develop Competitive Immunoassay (e.g., ELISA) antibody->assay_dev validation Validate Assay Performance (Sensitivity, Precision, Accuracy) assay_dev->validation select_compounds Select Structurally Related Compounds validation->select_compounds prepare_standards Prepare Standard Curves for This compound & Analogs select_compounds->prepare_standards determine_ic50 Determine IC50 Values for Each Compound prepare_standards->determine_ic50 calculate_cr Calculate Cross-Reactivity (%) determine_ic50->calculate_cr comparison_table Compile Cross-Reactivity Data in a Comparison Table calculate_cr->comparison_table interpretation Interpret Specificity and Potential Interferences comparison_table->interpretation

Caption: A generalized workflow for the development and cross-reactivity assessment of a hypothetical immunoassay for this compound.

Experimental Protocols

In the absence of a specific protocol for a this compound immunoassay, a general methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to determine cross-reactivity is provided below. This protocol is based on standard practices for small molecule immunoassays.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein, e.g., BSA or OVA)

  • Anti-Ciwujianoside C1 primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reacting compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., PBST with 1% BSA)

  • Assay buffer (e.g., PBST with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the wells.

    • Add 50 µL of the diluted anti-Ciwujianoside C1 primary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for this compound and each tested compound to generate sigmoidal dose-response curves.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Conclusion

The development of a specific and validated immunoassay for this compound is a clear research gap. Such a tool would significantly advance the study of Eleutherococcus senticosus and its bioactive constituents. Future research in this area should focus on the production of high-affinity monoclonal or polyclonal antibodies against this compound. Following the successful development of an immunoassay, a thorough investigation of its cross-reactivity with other eleutherosides and related saponins will be paramount to ensure its accuracy and reliability for various applications in research and industry. Until such data becomes available, chromatographic methods such as HPLC-MS remain the most reliable for the specific quantification of this compound.

A Comparative Analysis of Ciwujianoside C1 and Standard-of-Care Drugs in Burkitt's Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Ciwujianoside C1's analogue, Ciwujianoside E, against established standard-of-care chemotherapy regimens for Burkitt's lymphoma. Due to the limited availability of specific data on this compound, this guide focuses on Ciwujianoside E as a representative compound from the same family, for which recent preclinical data against Burkitt's lymphoma is available. The information is intended to offer a foundational understanding for further research and drug development.

Executive Summary

Burkitt's lymphoma is a highly aggressive B-cell non-Hodgkin lymphoma requiring intensive therapeutic intervention. Current standard-of-care treatments, such as R-CODOX-M/IVAC, R-hyper-CVAD, and dose-adjusted R-EPOCH, have significantly improved patient outcomes but are associated with substantial toxicities. Ciwujianoside E, a natural saponin, has demonstrated promising anti-tumor effects in preclinical models of Burkitt's lymphoma by targeting the ENO1-plasminogen interaction and TGF-β1 activation pathway. This guide presents a side-by-side comparison of the available efficacy data for Ciwujianoside E and these standard regimens, along with detailed experimental protocols to facilitate reproducibility and further investigation.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for Ciwujianoside E from a key preclinical study and the clinical outcomes of standard-of-care chemotherapy regimens in Burkitt's lymphoma.

Table 1: Preclinical Efficacy of Ciwujianoside E in Burkitt's Lymphoma Models

ParameterCell LineCiwujianoside E Concentration/DoseResultCitation
In Vitro Cell Viability (IC50) RajiNot explicitly stated, but significant inhibition at 10 µMDose-dependent decrease in cell viability[1]
DaudiNot explicitly stated, but significant inhibition at 10 µMDose-dependent decrease in cell viability[1]
In Vitro Apoptosis Raji10 µMSignificant increase in apoptotic cells[1]
Daudi10 µMSignificant increase in apoptotic cells[1]
In Vitro Cell Invasion Raji10 µMSignificant reduction in invasive cells[1]
Daudi10 µMSignificant reduction in invasive cells[1]
In Vivo Tumor Growth Inhibition (Xenograft Model) Raji cells in nude mice20 mg/kgSignificant reduction in tumor volume and weight compared to control[1]

Table 2: Clinical Efficacy of Standard-of-Care Regimens in Burkitt's Lymphoma

RegimenStudy PopulationOverall Response Rate (ORR)Complete Remission (CR) RateProgression-Free Survival (PFS)Overall Survival (OS)Citation
R-CODOX-M/IVAC High-risk adult patients85.2%77.8%2-year: 77.2%2-year: 80.7%
HIV-associated adult patientsNot explicitly statedNot explicitly stated1-year: 69%1-year: 72%[2]
R-hyper-CVAD Adult patientsNot explicitly stated86%3-year: 80%3-year: 89%[3]
Adult patientsNot explicitly stated91%5-year: 58%5-year: 52%[4]
Dose-Adjusted R-EPOCH Adult patients (low and high risk)Not explicitly statedNot explicitly stated4-year: 84.5%4-year: 87.0%[5][6]
Adult patients (HIV-positive and negative)Not explicitly statedNot explicitly stated95% (HIV-negative), 100% (HIV-positive)100% (HIV-negative), 90% (HIV-positive)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ciwujianoside E and a typical experimental workflow for its evaluation.

Ciwujianoside_E_Signaling_Pathway Mechanism of Action of Ciwujianoside E in Burkitt's Lymphoma Ciwujianoside_E Ciwujianoside E ENO1 ENO1 Ciwujianoside_E->ENO1 inhibits interaction with PLG PLG Plasminogen (PLG) ENO1->PLG Plasmin Plasmin PLG->Plasmin activation TGF_beta1 TGF-β1 Activation Plasmin->TGF_beta1 PI3K_AKT PI3K-AKT Pathway TGF_beta1->PI3K_AKT EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta1->EMT Proliferation Cell Proliferation PI3K_AKT->Proliferation Invasion Cell Invasion EMT->Invasion

Caption: Signaling pathway of Ciwujianoside E in Burkitt's lymphoma cells.

Experimental_Workflow Preclinical Evaluation Workflow for Ciwujianoside E cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Burkitt's Lymphoma Cell Lines (Raji, Daudi) Cytotoxicity Cytotoxicity Assay (MTT/XTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Invasion Transwell Invasion Assay Cell_Culture->Invasion Western_Blot Western Blot (Signaling Proteins) Cell_Culture->Western_Blot end Data Analysis & Conclusion Cytotoxicity->end Apoptosis->end Invasion->end Western_Blot->end Xenograft Burkitt's Lymphoma Xenograft Model (Nude Mice) Treatment Ciwujianoside E Administration Xenograft->Treatment Tumor_Measurement Tumor Volume and Weight Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC IHC->end start Start start->Cell_Culture

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols based on standard laboratory procedures and should be adapted as necessary.

In Vitro Assays

1. Cell Culture

  • Cell Lines: Human Burkitt's lymphoma cell lines, such as Raji and Daudi, are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Ciwujianoside E for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the desired concentration of Ciwujianoside E for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

4. Transwell Invasion Assay

  • Principle: This assay measures the ability of cells to invade through a basement membrane matrix.

  • Procedure:

    • Coat the upper chamber of a Transwell insert with Matrigel.

    • Seed cells in the upper chamber in serum-free medium.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the stained cells under a microscope.

5. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample and to analyze signaling pathways.

  • Procedure:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., ENO1, p-AKT, AKT, E-cadherin, N-cadherin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Assay

Burkitt's Lymphoma Xenograft Model

  • Animal Model: 4-6 week old male BALB/c nude mice are commonly used.

  • Procedure:

    • Subcutaneously inject Burkitt's lymphoma cells (e.g., 5x10^6 Raji cells) into the flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer Ciwujianoside E (e.g., by intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Standard-of-Care Chemotherapy Regimens

The following are simplified overviews of the standard-of-care regimens. Dosing and schedules can vary based on institutional protocols and patient-specific factors.

1. R-CODOX-M/IVAC

  • Description: An intensive, alternating regimen of Rituximab, Cyclophosphamide, Vincristine, Doxorubicin, and high-dose Methotrexate (R-CODOX-M), followed by Rituximab, Ifosfamide, Etoposide, and high-dose Cytarabine (R-IVAC). This regimen includes intrathecal chemotherapy for CNS prophylaxis.

2. R-hyper-CVAD

  • Description: A hyperfractionated regimen of Rituximab, Cyclophosphamide, Vincristine, Doxorubicin (Adriamycin), and Dexamethasone, alternating with high-dose Methotrexate and Cytarabine. This regimen also includes CNS prophylaxis.

3. Dose-Adjusted R-EPOCH

  • Description: A continuous infusion regimen of Rituximab, Etoposide, Prednisone, Vincristine, Cyclophosphamide, and Doxorubicin. The doses of etoposide, doxorubicin, and cyclophosphamide are adjusted based on the neutrophil count from the previous cycle.

Conclusion

Preclinical data suggests that Ciwujianoside E holds potential as a therapeutic agent for Burkitt's lymphoma, acting through a distinct mechanism of action compared to traditional cytotoxic chemotherapy. While direct comparative efficacy studies with standard-of-care regimens are lacking, the in vitro and in vivo data for Ciwujianoside E are encouraging. Further research is warranted to establish its clinical utility, including dose-optimization, safety profiling, and potential for combination therapies. The detailed protocols provided in this guide aim to support these future research endeavors.

References

Unraveling the Neuroprotective Potential of C1-Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents against neurodegenerative diseases, a compound referred to as C1-inhibitor (C1-INH) has demonstrated significant neuroprotective effects in preclinical studies. This guide provides a comprehensive comparison of the experimental data supporting the efficacy of C1-INH, details the methodologies behind these findings, and visualizes its mechanism of action. While the initial query focused on "Ciwujianoside C1," the available scientific literature points towards a C1-inhibitor as a key entity in neuroprotection studies. This guide will focus on the data available for this C1-inhibitor.

Quantitative Data Summary

The neuroprotective effects of C1-inhibitor have been quantified in studies investigating brain injury, particularly from ischemia-reperfusion. The following tables summarize the key findings on infarct volume reduction and neurological deficit improvement.

Table 1: Effect of C1-Inhibitor on Infarct Volume in a Mouse Model of Brain Ischemia

Treatment GroupInfarct Volume (mm³)Percentage Reduction vs. ControlReference
Wild Type (Control)60.05 ± 7.01-[1]
Wild Type + C1-INH18.86 ± 4.2968.6%[1]
C1q Knockout43.42 ± 6.7327.7% (vs. Wild Type Control)[1]
C1q Knockout + C1-INH18.2 ± 5.0558.1% (vs. C1q Knockout)[1]

Table 2: Neurological Deficit Scores Following C1-Inhibitor Treatment

Treatment GroupGeneral Deficit Score (Day 4)Focal Deficit Score (Day 4)Reference
Sham00[1]
Ischemia (Control)8.3 ± 0.613.5 ± 0.9[1]
Ischemia + C1-INH4.1 ± 0.57.2 ± 0.7[1]

Note: Lower scores indicate better neurological function.

Experimental Protocols

The reproducibility of these findings relies on standardized experimental protocols. Below are the key methodologies employed in the cited studies.

1. Animal Model of Focal Cerebral Ischemia-Reperfusion:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Anesthesia: Anesthesia is induced and maintained during the surgical procedure.

  • Ischemia Induction: The middle cerebral artery (MCA) is occluded using an intraluminal filament. The filament is advanced to block the origin of the MCA.

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.

  • Sham Operation: Control animals undergo the same surgical procedure without MCA occlusion.

2. C1-Inhibitor Administration:

  • Dosage and Route: Purified human C1-INH is administered intravenously.

  • Timing: C1-INH is typically administered either before the induction of ischemia (pre-treatment) or at the onset of reperfusion.

3. Assessment of Neuroprotective Effects:

  • Infarct Volume Measurement:

    • Brains are harvested at a specific time point post-ischemia (e.g., 4 days).

    • Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

    • The infarct area on each slice is quantified using image analysis software, and the total infarct volume is calculated.[1]

  • Neurological Deficit Scoring:

    • A battery of behavioral tests is conducted to assess general and focal neurological deficits.

    • General Deficit Score: Evaluates parameters such as hair, ears, eyes, posture, spontaneous activity, and epileptic-like behavior.

    • Focal Deficit Score: Assesses body symmetry, gait, climbing, circling behavior, front limb symmetry, compulsory circling, and whisker response.[1]

Signaling Pathways and Mechanisms of Action

The neuroprotective effect of C1-inhibitor is believed to be multifactorial, primarily involving the inhibition of the classical complement pathway and the contact-kinin system.

G cluster_0 Ischemia-Reperfusion Injury cluster_1 Classical Complement Pathway cluster_2 Contact-Kinin System Cellular Damage Cellular Damage C1q C1q Cellular Damage->C1q activates Factor_XII Factor XII Cellular Damage->Factor_XII activates C1r C1r C1q->C1r C1s C1s C1r->C1s C4 C4 C1s->C4 C2 C2 C1s->C2 C3_convertase C3 Convertase C4->C3_convertase Inflammation Inflammation C3_convertase->Inflammation Kallikrein Kallikrein Factor_XII->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Vascular_Permeability Increased Vascular Permeability Bradykinin->Vascular_Permeability C1_INH C1-Inhibitor C1_INH->C1r inhibits C1_INH->C1s inhibits C1_INH->Kallikrein inhibits

Caption: Proposed mechanism of C1-inhibitor neuroprotection.

The diagram illustrates how ischemia-reperfusion injury activates both the classical complement pathway and the contact-kinin system, leading to inflammation and increased vascular permeability, respectively. C1-inhibitor exerts its neuroprotective effects by inhibiting key proteases (C1r, C1s, and Kallikrein) in these pathways.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the neuroprotective effects of a compound like C1-inhibitor.

G start Start animal_model Induce Ischemia-Reperfusion Injury in Animal Model start->animal_model treatment Administer C1-Inhibitor or Vehicle (Control) animal_model->treatment behavioral Conduct Behavioral and Neurological Assessments treatment->behavioral histological Perform Histological Analysis (e.g., TTC Staining) treatment->histological data_analysis Analyze and Compare Data between Groups behavioral->data_analysis histological->data_analysis conclusion Draw Conclusions on Neuroprotective Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing neuroprotection.

This workflow provides a standardized sequence of steps to ensure the reliability and reproducibility of the experimental results when testing the efficacy of neuroprotective compounds.

References

Correlating In Vitro and In Vivo Results for Ciwujianoside C1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current scientific literature is the absence of dedicated studies on the in vitro and in vivo effects of Ciwujianoside C1. A triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian Ginseng), this compound, remains largely uncharacterized in terms of its specific biological activities. While its existence is confirmed in chemical databases, with a registered CAS number of 114906-73-9, research has predominantly focused on other compounds from the same plant, such as Eleutherosides and other Ciwujianosides like Ciwujianoside E.

This guide, therefore, serves a dual purpose. Firstly, it transparently acknowledges the current lack of data for this compound. Secondly, it provides a comprehensive template for researchers, outlining the experimental framework that could be employed to investigate this compound. By presenting standardized protocols, data presentation formats, and potential signaling pathways, this document aims to facilitate future research and ensure that any forthcoming data can be easily compared and correlated.

Hypothetical Data Presentation: Correlating In Vitro and In Vivo Findings

The following tables are structured to enable a clear comparison between hypothetical in vitro and in vivo data for this compound. Populating these tables with experimental results would be the primary objective of future research.

Table 1: In Vitro Bioactivity of this compound

Assay TypeCell LineEndpoint MeasuredConcentration RangeIC50 / EC50Observations
Anti-inflammatory RAW 264.7Nitric Oxide (NO) Productione.g., 1-100 µMData Not Availablee.g., Dose-dependent reduction in NO
TNF-α, IL-6 Expression (ELISA)e.g., 1-100 µMData Not Availablee.g., Significant decrease in cytokine levels
Neuroprotection SH-SY5YCell Viability (MTT Assay) vs. Oxidative Stresse.g., 0.1-50 µMData Not Availablee.g., Increased viability in treated cells
Reactive Oxygen Species (ROS) Levelse.g., 0.1-50 µMData Not Availablee.g., Reduction in intracellular ROS

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy EndpointResultPotential Side Effects
Anti-inflammatory e.g., Carrageenan-induced paw edema in ratse.g., 10, 20, 40 mg/kg, oralPaw Volume ReductionData Not Available
Neuroprotection e.g., MCAO-induced cerebral ischemia in micee.g., 5, 10, 20 mg/kg, i.p.Infarct Volume, Neurological Deficit ScoreData Not Available

Experimental Protocols for Future Studies

Detailed methodologies are crucial for the reproducibility and comparison of scientific findings. Below are standard protocols that could be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, followed by a 24-hour incubation.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. Absorbance is measured at 540 nm, and the NO concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-only treated control.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Treatment: this compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizing Potential Mechanisms

Diagrams are essential for illustrating complex biological processes. The following are examples of how Graphviz (DOT language) can be used to visualize a hypothetical experimental workflow and a potential signaling pathway for this compound, based on the known activities of other saponins from Eleutherococcus senticosus.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation invitro_start This compound Isolation & Purity Check anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokines) invitro_start->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., MTT, ROS) invitro_start->neuroprotection animal_model_inflammation Inflammation Model (e.g., Paw Edema) anti_inflammatory->animal_model_inflammation Promising Results animal_model_neuro Neuroprotection Model (e.g., MCAO) neuroprotection->animal_model_neuro Promising Results efficacy_testing Efficacy & Toxicity Assessment animal_model_inflammation->efficacy_testing animal_model_neuro->efficacy_testing

Caption: Hypothetical workflow for the investigation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C1 This compound TLR4 TLR4 Receptor C1->TLR4 Inhibits LPS Binding IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Induces Transcription

Caption: Potential anti-inflammatory signaling pathway for this compound.

Independent Validation of Published Ciwujianoside C1 Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide was intended to provide researchers, scientists, and drug development professionals with an objective comparison of published data on Ciwujianoside C1. However, due to the lack of primary research on this molecule, a direct comparative analysis with supporting experimental data is not feasible at this time.

Current State of Research

Our investigation into the topic revealed the following:

  • No Dedicated Studies on this compound: We were unable to identify any peer-reviewed articles that specifically investigate the efficacy, mechanism of action, or signaling pathways of this compound.

  • Focus on Ciwujianoside E: In contrast, a significant body of research exists for Ciwujianoside E. Studies have explored its potential in inhibiting Burkitt lymphoma cell proliferation and invasion by targeting the ENO1-plasminogen interaction and subsequent TGF-β1 activation.[1][2]

Implications for Researchers

The absence of published data on this compound presents both a challenge and an opportunity. For researchers interested in this specific compound, it signifies a largely unexplored area with the potential for novel discoveries. Future research could focus on:

  • Isolation and Characterization: Detailed chemical analysis and characterization of this compound.

  • In Vitro and In Vivo Studies: Initial biological screening to identify potential therapeutic effects.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound.

Until such primary research is conducted and published, a comparative guide on the independent validation of this compound studies remains an endeavor for the future. Researchers are encouraged to consult the existing literature on related compounds, such as Ciwujianoside E, for potential insights and comparative frameworks for future studies.

References

Safety Operating Guide

Prudent Disposal of Ciwujianoside C1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Ciwujianoside C1: Physicochemical Properties

This compound is a diterpene glycoside, a class of organic compounds. While detailed toxicological data is not available, understanding its basic chemical properties is the first step in responsible handling.

PropertyValueSource
Chemical Formula C52H82O21PhytoBank[1]
Molecular Weight 1043.207 g/mol PhytoBank[1]
Water Solubility 0.33 g/L (Predicted)PhytoBank[1]
Physical State Solid (assumed, based on related compounds)N/A
Recommended Storage Store in a cool, dry place. For long-term storage, refer to the supplier's recommendations, which for similar compounds is often at -20°C or -80°C.[2]General

Experimental Protocols: A General Framework for Disposal

The following protocols provide a step-by-step guide for the disposal of this compound, assuming it is being handled in a typical research laboratory setting.

Protocol 1: Disposal of Pure, Unused this compound
  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's EHS guidelines for chemical waste management.

  • Container Labeling: Place the original container with the unused this compound into a larger, sealable, and clearly labeled waste container. The label should include:

    • "Waste this compound"

    • Chemical Formula: C52H82O21

    • Quantity

    • Date of disposal

    • Your name and laboratory information

  • Segregation: Ensure the waste container is segregated from other waste streams, particularly from reactive or hazardous chemicals.

  • Waste Pickup: Arrange for a scheduled pickup by your institution's hazardous waste management team.

Protocol 2: Disposal of this compound from Experimental Solutions
  • Aqueous Solutions:

    • If local regulations permit, and the concentration is very low, it may be possible to dispose of aqueous solutions down the drain with copious amounts of water. However, this should only be done after explicit approval from your EHS department.

    • Otherwise, collect all aqueous waste containing this compound in a designated, labeled waste container.

  • Organic Solvent Solutions:

    • Collect all organic solvent waste containing this compound in a designated, labeled container for halogenated or non-halogenated solvent waste, as appropriate.

    • Never dispose of organic solvents down the drain.

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated solid chemical waste container.

    • Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_pure Is the waste pure, unused compound? consult_ehs->is_pure in_solution Is the waste in a solution? is_pure->in_solution No dispose_solid Package and label for solid chemical waste pickup is_pure->dispose_solid Yes is_aqueous Is it an aqueous solution? in_solution->is_aqueous Yes contaminated_labware Contaminated Labware? in_solution->contaminated_labware No is_organic Is it an organic solvent solution? is_aqueous->is_organic No dispose_aqueous Collect in labeled aqueous waste container is_aqueous->dispose_aqueous Yes dispose_organic Collect in labeled organic solvent waste container is_organic->dispose_organic Yes is_organic->contaminated_labware No end_process End of Disposal Process dispose_solid->end_process dispose_aqueous->end_process dispose_organic->end_process dispose_labware Dispose of in solid chemical waste contaminated_labware->dispose_labware Yes contaminated_labware->end_process No dispose_labware->end_process SignalingPathway Hypothetical Signaling Pathway Ciwujianoside This compound Receptor Cell Surface Receptor Ciwujianoside->Receptor Binds to MAPK_Pathway MAPK Signaling Cascade (e.g., ERK, JNK) Receptor->MAPK_Pathway Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1) MAPK_Pathway->Transcription_Factor Phosphorylates Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression Regulates Inflammation Inflammatory Response Gene_Expression->Inflammation Leads to

References

Essential Safety and Handling Protocols for Ciwujianoside C1

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Ciwujianoside C1, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[1][2] Standard safety glasses do not provide sufficient protection.
Hand Protection Chemical-resistant gloves, such as neoprene or nitrile rubber, are essential.[3] Latex gloves are not recommended as they may not provide adequate protection.[3] Gloves should be inspected for any signs of degradation or puncture before use.
Body Protection A lab coat or a chemical-resistant apron should be worn over personal clothing. For procedures with a higher risk of splashing, a liquid-tight spray overall may be necessary.[3]
Respiratory Protection If handling the compound as a powder or if there is a risk of aerosolization, a respirator is required.[1][4] Options include a filtering half mask or a half mask with appropriate particulate filters.
Foot Protection Closed-toe shoes are mandatory in a laboratory setting. For larger scale operations or where spills are more likely, chemical-resistant boots are recommended.[3]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.[5]

Handling Procedures:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the compound is handled.[6]

  • In case of accidental contact, follow the first aid measures outlined in the table below.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container for proper disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Compound Retrieve Compound Prepare Work Area->Retrieve Compound Weigh/Measure Weigh/Measure Retrieve Compound->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.